3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine
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Overview
Description
3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This particular compound is notable for its unique structure, which includes a dimethoxyphenyl group and a methylbenzylthio group attached to the pyridazine ring
Preparation Methods
The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyridazine ring.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiolation reaction, where a suitable thiol reacts with the pyridazine ring under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyridazine ring are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological molecules and pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)pyridazine: Lacks the methylbenzylthio group, which may result in different chemical properties and applications.
6-((2-Methylbenzyl)thio)pyridazine:
Other Pyridazine Derivatives: Various pyridazine derivatives with different substituents can be compared to highlight the unique features and applications of this compound.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-6-4-5-7-15(14)13-25-20-11-9-18(21-22-20)17-12-16(23-2)8-10-19(17)24-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFWJHSAQIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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